molecular formula C21H16O2 B8633167 1,2,3-Triphenylpropane-1,3-dione CAS No. 4888-39-5

1,2,3-Triphenylpropane-1,3-dione

Cat. No. B8633167
Key on ui cas rn: 4888-39-5
M. Wt: 300.3 g/mol
InChI Key: SJMBKGWSQZFQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816020B2

Procedure details

In a 500-ml four-necked flask were placed 16.0 g (0.40 mole) of 60% sodium hydride (an oil-added grade), 39.6 g (0.20 mole) of deoxybenzoin, 200.0 g of toluene, and 198.8 g (1.46 moles) of methyl benzoate. The mixture was then heated under reflux with stirring for 15 hours while distilling off methanol. After the reaction was over, the reaction mixture was cooled to 40° C. and 60.8 g (0.60 mole) of concentrated hydrochloric acid and 180.0 g of water were added in drops. The reaction mixture was transferred to a separatory funnel and an organic layer was separated. The organic layer was concentrated under reduced pressure to dryness. The residue was purified by reslurrying with methanol and a solid was recovered by filtration and dried under reduced pressure to give 36.2 g of 1,2,3-triphenylpropane-1,3-dione.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two
Quantity
198.8 g
Type
reactant
Reaction Step Three
Quantity
60.8 g
Type
reactant
Reaction Step Four
Name
Quantity
180 g
Type
solvent
Reaction Step Four
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:18](OC)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>O.C1(C)C=CC=CC=1>[C:19]1([C:18](=[O:25])[CH:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:10])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
39.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Step Three
Name
Quantity
198.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Four
Name
Quantity
60.8 g
Type
reactant
Smiles
Cl
Name
Quantity
180 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-ml four-necked flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
while distilling off methanol
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified
FILTRATION
Type
FILTRATION
Details
a solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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